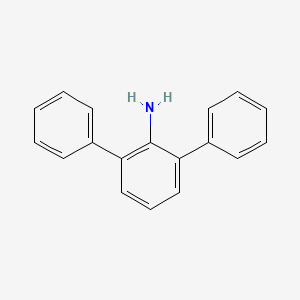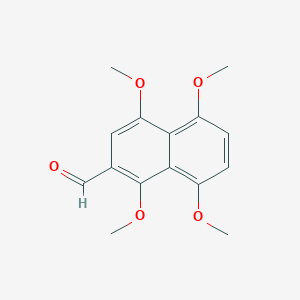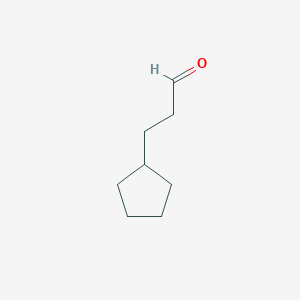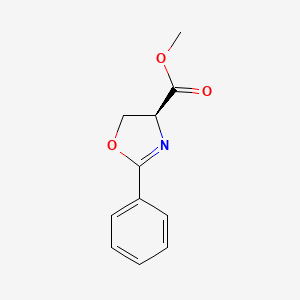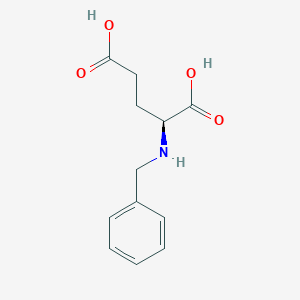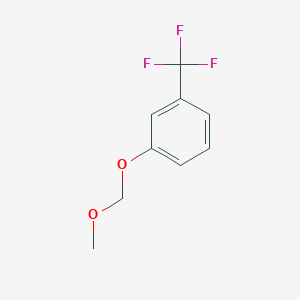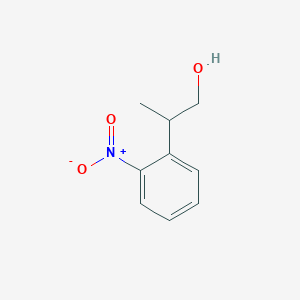
2-(2-Nitrophényl)propan-1-ol
Vue d'ensemble
Description
“2-(2-Nitrophenyl)propan-1-ol” is a chemical compound with the molecular formula C9H11NO3 . It is a liquid at 20°C and has a molecular weight of 181.19 .
Molecular Structure Analysis
The molecular structure of “2-(2-Nitrophenyl)propan-1-ol” consists of a propanol group attached to a nitrophenyl group . The InChI code for this compound is 1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 .Physical And Chemical Properties Analysis
“2-(2-Nitrophenyl)propan-1-ol” is a light yellow to brown clear liquid . It has a flash point of 143°C , a specific gravity of 1.21 , and a refractive index of 1.55 . Its maximum absorption wavelength is 390 nm .Applications De Recherche Scientifique
Synthèse Peptidique en Phase Solide (SPPS)
“2-(2-Nitrophényl)propan-1-ol” est utilisé comme groupe protecteur photolabile pour les groupes carboxyles dans la SPPS. Il est compatible avec les conditions standard de la SPPS, y compris le clivage des esters t-Bu et des groupes Fmoc, et peut être rapidement éliminé par irradiation UV sans réactions secondaires indésirables .
Groupe Protecteur Photolabile
Ce composé sert de groupe protecteur photolabile dans la synthèse de diverses molécules. Il permet la protection des groupes fonctionnels qui peuvent être sélectivement déprotégés par la lumière UV, ce qui est un outil précieux en chimie synthétique .
Mécanisme D'action
Propriétés
IUPAC Name |
2-(2-nitrophenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO3/c1-7(6-11)8-4-2-3-5-9(8)10(12)13/h2-5,7,11H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVPZPJJPWVVIP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1=CC=CC=C1[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00464325 | |
| Record name | 2-(2-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
64987-77-5 | |
| Record name | 2-(2-nitrophenyl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00464325 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

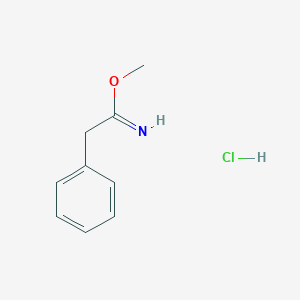
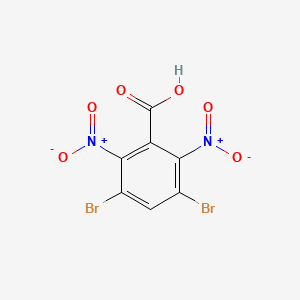
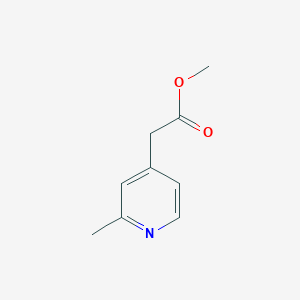
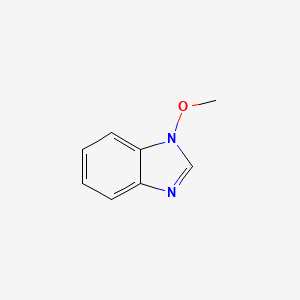
![Benzo[b]thiophene-3-carboxylic acid, methyl ester](/img/structure/B1600729.png)
